molecular formula C18H19N7O B6461244 3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2549003-71-4

3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No. B6461244
CAS RN: 2549003-71-4
M. Wt: 349.4 g/mol
InChI Key: JQIBGOYPOBSVCZ-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyridines are a class of compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. They are commonly used in the synthesis of drugs, pesticides, and dyes.


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloadditions . Pyridines can also participate in many reactions, such as electrophilic substitution, nucleophilic substitution, and metalation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific structure and any functional groups present. In general, triazoles and pyridines are stable compounds that are resistant to oxidation and reduction .

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Notably, compounds like fluconazole and voriconazole contain the triazole nucleus and are used to treat fungal infections. These drugs inhibit fungal enzymes and receptors, making them effective against a wide range of fungal pathogens .

Anticancer Potential

Research has explored the use of triazole derivatives in cancer therapy. Some promising compounds exhibit antitumor effects. For instance, a 2-aminopyrimidine/triazolopiperazine hybrid molecule has demonstrated potent antitumor activity. These findings highlight the potential of triazoles in cancer treatment .

Antioxidant Properties

Triazole derivatives possess antioxidant activity, which is crucial for combating oxidative stress. Their ability to scavenge free radicals makes them relevant in preventing cellular damage and age-related diseases .

Antiviral Applications

Triazole-containing compounds have been investigated for their antiviral potential. While specific derivatives may not be directly used as antiviral drugs, understanding their interactions with viral targets can inform drug development. For instance, binding studies with HIV TAR RNA have been explored .

Enzyme Inhibition

Triazole derivatives act as enzyme inhibitors in various pathways. Examples include carbonic anhydrase inhibitors , cholinesterase inhibitors , and aromatase inhibitors . These compounds play a role in treating conditions such as Alzheimer’s disease, inflammation, and hormone-related disorders .

Antitubercular Agents

Triazole-based compounds have shown promise as antitubercular agents. Their activity against Mycobacterium tuberculosis makes them valuable in the fight against tuberculosis .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. Many triazole-containing compounds exert their effects by interacting with enzymes or receptors in biological systems .

Future Directions

The future directions for research into compounds like this could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on the triazole and pyridine scaffolds .

properties

IUPAC Name

[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-20-21-16-4-5-17(22-25(12)16)23-8-14-10-24(11-15(14)9-23)18(26)13-3-2-6-19-7-13/h2-7,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIBGOYPOBSVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

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